Hept-5-en-1-ol
Description
Hept-5-en-1-ol is an organic compound with the molecular formula C7H14O It is a type of unsaturated alcohol, characterized by the presence of a double bond between the fifth and sixth carbon atoms in its seven-carbon chain
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(Z)-hept-5-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h2-3,8H,4-7H2,1H3/b3-2- |
InChI Key |
ZUHYIBBOAOBYDJ-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\CCCCO |
Canonical SMILES |
CC=CCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-5-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-5-en-1-ene. In this method, hept-5-en-1-ene is first treated with borane (BH3) to form an organoborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: Hept-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hept-5-en-1-al (an aldehyde) or hept-5-enoic acid (a carboxylic acid) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to heptane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, it can react with hydrogen halides (HX) to form hept-5-en-1-yl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Hydrogen halides (HX)
Major Products Formed:
Oxidation: Hept-5-en-1-al, hept-5-enoic acid
Reduction: Heptane
Substitution: Hept-5-en-1-yl halides
Scientific Research Applications
Hept-5-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of hept-5-en-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, affecting their function. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Hept-5-en-1-ol can be compared with other similar compounds such as:
2,6-Dimethyl-5-hepten-1-ol: This compound has additional methyl groups, which can affect its chemical properties and reactivity.
2-Hepten-1-ol: This isomer has the double bond at a different position, leading to different chemical behavior.
Hept-1-en-5-yn-4-ol: This compound has both a double and a triple bond, making it more reactive in certain chemical reactions.
This compound is unique due to its specific structure, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Biological Activity
Hept-5-en-1-ol, a compound with the molecular formula , is a member of the alcohol family characterized by a seven-carbon chain and a double bond. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to summarize the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.
1. Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 128 µg/mL |
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various in vitro assays. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell cultures.
Case Study: Inhibition of Cytokine Production
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Table 2: Effects on Cytokine Levels
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 200 ± 15 |
| This compound (50 µM) | 80 ± 5 | 90 ± 10 |
| This compound (100 µM) | 40 ± 3 | 50 ± 8 |
3. Antioxidant Activity
This compound has also demonstrated antioxidant properties, which are crucial for combating oxidative stress in biological systems. The compound's ability to scavenge free radicals was assessed using DPPH assay methods.
Table 3: Antioxidant Activity Results
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 30% |
| 50 | 55% |
| 100 | 75% |
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death in microorganisms.
- Cytokine Modulation : By interfering with signaling pathways, this compound can downregulate the synthesis of inflammatory mediators.
- Radical Scavenging : The presence of hydroxyl groups facilitates electron donation, neutralizing free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
